Irreversible Covalent Binding: Sustained Target Inhibition vs. Reversible Inhibitors
FF-10101 (FLT3-IN-1) is the only irreversible covalent FLT3 inhibitor, forming a covalent bond with cysteine 695 (C695) of FLT3 [1]. In contrast, gilteritinib (Type I) and quizartinib (Type II) are reversible ATP-competitive inhibitors. The covalent binding mode translates into sustained FLT3 inhibition that persists after drug washout, whereas inhibitory effects of reversible inhibitors diminish as free drug concentrations fall below the IC₅₀ [1]. Mutation of the covalent binding site (C695S) abolishes FF-10101 activity, directly confirming the irreversible mechanism [2].
| Evidence Dimension | Binding mechanism and target residence time |
|---|---|
| Target Compound Data | FF-10101: Irreversible covalent inhibitor; forms covalent bond with FLT3 C695; inhibition persists post-washout |
| Comparator Or Baseline | Gilteritinib: Reversible Type I inhibitor; Quizartinib: Reversible Type II inhibitor; both show diminished inhibition after washout |
| Quantified Difference | C695S mutation completely abrogates FF-10101 activity, confirming irreversible binding; no equivalent mechanism for comparators |
| Conditions | HEK293T cells transiently expressing FLT3-ITD or FLT3-ITD-C695S; Ba/F3 cell viability assays; co-crystal structure PDB 5X02 |
Why This Matters
For researchers studying resistance mechanisms or requiring sustained target suppression in washout experiments, irreversible binding provides a distinct pharmacological tool not achievable with reversible inhibitors.
- [1] Smith CC, Levis MJ, Perl AE, et al. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms. Mol Cancer Ther. 2022; 21(5): 844–854. PMC9081245. View Source
- [2] Yamaura T, Nakatani T, Uda K, Ogura H, Shin W, et al. A novel irreversible FLT3 inhibitor, FF-10101, shows excellent efficacy against AML cells with FLT3 mutations. Blood. 2018; 131(4): 426-438. PMID: 29187377. View Source
